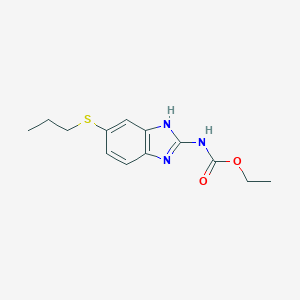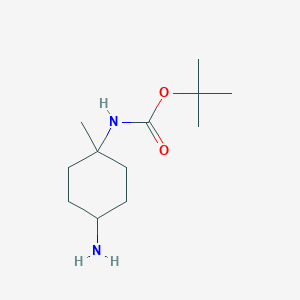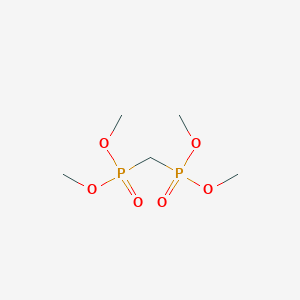
N-(6-propilsulfanyl-1H-benzimidazol-2-il)carbamato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as Albendazole Impurity 4, highlighting its relevance in pharmaceutical research .
Aplicaciones Científicas De Investigación
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products, particularly those containing benzimidazole derivatives.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, also known as Ethyl Albendazole , is a derivative of Albendazole Given its relation to albendazole, it’s likely that it targets parasitic worms, specifically their tubulin protein .
Mode of Action
Albendazole, a related compound, works by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production .
Biochemical Pathways
Based on the mode of action of albendazole, it can be inferred that the compound affects the microtubule formation pathway in parasitic worms, leading to their immobilization and death .
Result of Action
Based on the action of albendazole, it can be inferred that the compound causes degenerative alterations in the tegument and intestinal cells of the worm, leading to diminished energy production and ultimately, the immobilization and death of the parasite .
Métodos De Preparación
The synthesis of O-Desmethyl-O-ethylAlbendazole involves several steps. One common method includes the reaction of 6-propylsulfanyl-1H-benzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Comparación Con Compuestos Similares
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate can be compared with other benzimidazole derivatives, such as:
Albendazole: A widely used antiparasitic drug with a similar core structure but different substituents.
Mebendazole: Another antiparasitic agent with a benzimidazole backbone, used to treat various parasitic infections.
Thiabendazole: Known for its antifungal and antiparasitic properties, it shares structural similarities with O-Desmethyl-O-ethylAlbendazole.
The uniqueness of O-Desmethyl-O-ethylAlbendazole lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQMOQWGJCZGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)



![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)




![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)

